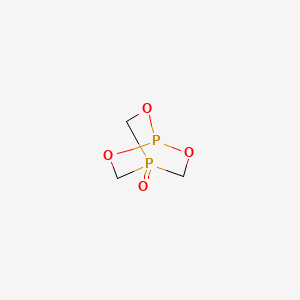
1,1-Diphenylsilolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylsilolan-3-ol: is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. The presence of the silicon atom imparts unique properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diphenylsilolan-3-ol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an appropriate hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the silanol group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diphenylsilolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones or siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes and alkoxysilanes.
Applications De Recherche Scientifique
Chemistry: 1,1-Diphenylsilolan-3-ol is used as a precursor in the synthesis of various organosilicon compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 1,1-Diphenylsilolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Diphenylsilanediol: Similar structure but with two hydroxyl groups.
Triphenylsilanol: Contains three phenyl groups and one hydroxyl group.
Phenyltrimethoxysilane: Contains one phenyl group and three methoxy groups.
Uniqueness: 1,1-Diphenylsilolan-3-ol is unique due to its specific arrangement of phenyl groups and a single hydroxyl group attached to the silicon atom. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
51067-83-5 |
|---|---|
Formule moléculaire |
C16H18OSi |
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
1,1-diphenylsilolan-3-ol |
InChI |
InChI=1S/C16H18OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Clé InChI |
XLHJZERQKDAVLG-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


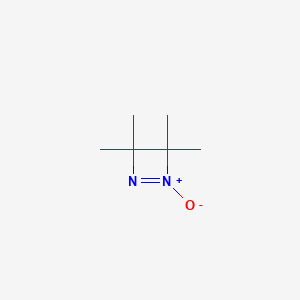

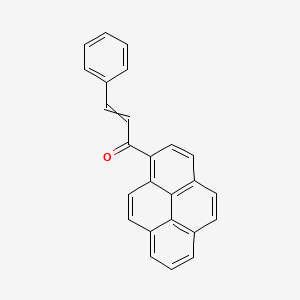
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
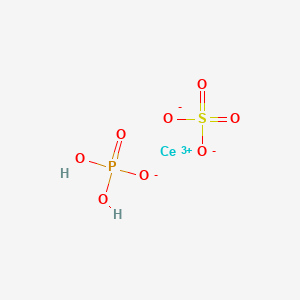
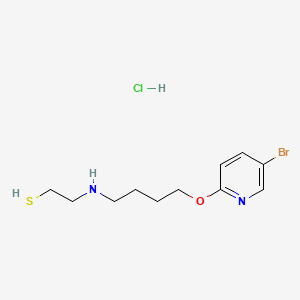
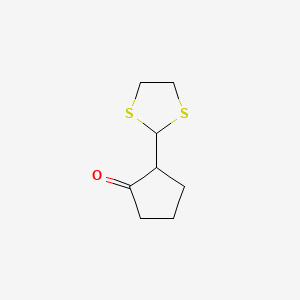

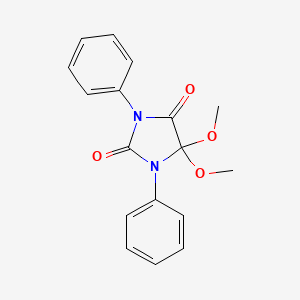
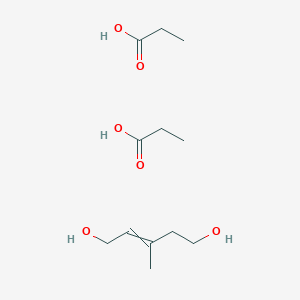

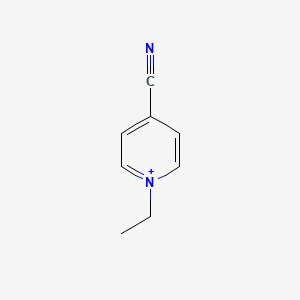
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
